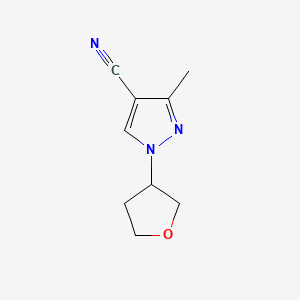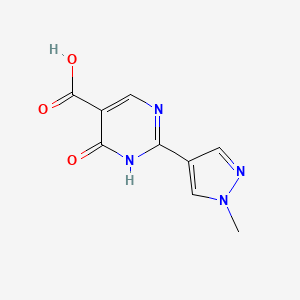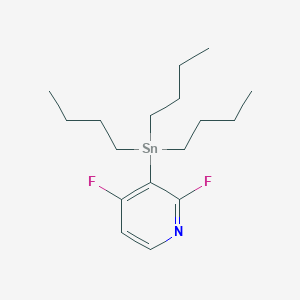
2,4-Difluoro-3-(tributylstannyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-(tributylstannyl)pyridine is a fluorinated pyridine derivative that contains both fluorine and organotin groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,4-difluoropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
2,4-Difluoro-3-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,4-Difluoro-3-(tributylstannyl)pyridine exerts its effects is primarily through its reactivity with other chemical species. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-(tributylstannyl)pyridine
- 2,5-Difluoro-3-(tributylstannyl)pyridine
- 3,4-Difluoro-2-(tributylstannyl)pyridine
Uniqueness
2,4-Difluoro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the fluorine and stannyl groups on the pyridine ring.
特性
分子式 |
C17H29F2NSn |
|---|---|
分子量 |
404.1 g/mol |
IUPAC名 |
tributyl-(2,4-difluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-2-8-5(7)3-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChIキー |
HZIDIPWMVMENDT-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


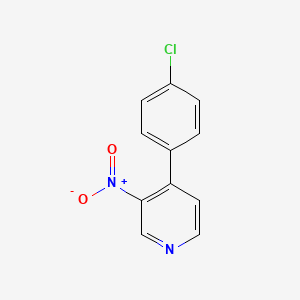
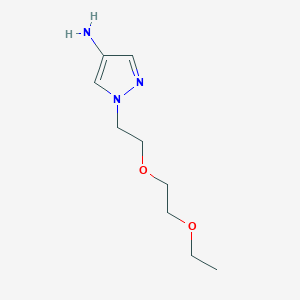
aminehydrochloride](/img/structure/B15326423.png)
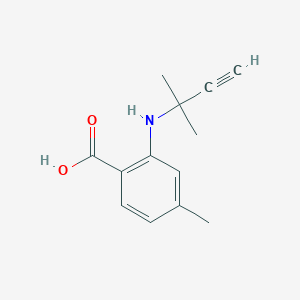
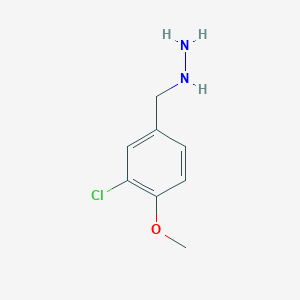
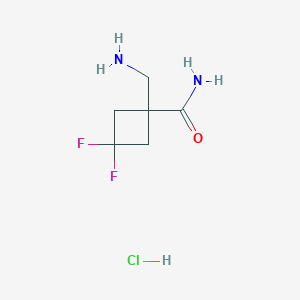
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
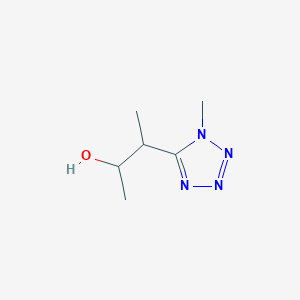
amine](/img/structure/B15326459.png)

